Whitepaper: Crystal Structure and Polymorphism of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride
Whitepaper: Crystal Structure and Polymorphism of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride
Executive Summary
The solid-state characterization of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational pillar of modern drug development. 3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8) is a highly versatile intermediate utilized in the synthesis of advanced therapeutics and metal-organic frameworks (MOFs)[1][2]. Understanding its crystallographic behavior—specifically its polymorphic landscape—is essential for ensuring batch-to-batch reproducibility, controlling solubility, and maintaining chemical stability.
This technical guide provides an in-depth analysis of the supramolecular synthons that dictate the crystal packing of this compound. By examining the causality behind its polymorphic transformations, we present a self-validating methodological framework for polymorph screening, structural determination, and thermodynamic profiling.
Molecular Architecture and Supramolecular Synthons
The molecular structure of 3-amino-isonicotinic acid ethyl ester hydrochloride presents a complex hydrogen-bonding landscape driven by four primary functional groups:
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The Protonated Pyridine Ring ( N+−H ) : Acts as a potent hydrogen bond donor.
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The Chloride Counterion ( Cl− ) : Serves as a highly flexible, multi-directional hydrogen bond acceptor.
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The Primary Amine ( −NH2 ) : Functions as both a donor and an acceptor, introducing competitive hydrogen bonding networks[3].
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The Ethyl Ester ( −COOCH2CH3 ) : Provides conformational flexibility. The C−O−C−C torsion angle typically adopts an anti conformation (approx. 180°) to minimize steric hindrance, a phenomenon consistently observed in related isonicotinate derivatives[4][5].
The primary thermodynamic driver of the crystal lattice is the strong ionic hydrogen bond between the protonated pyridine nitrogen and the chloride anion ( N+−H⋯Cl− ). Secondary interactions, including π−π stacking between adjacent pyridine rings and N−H⋯O bonds from the amine to the ester carbonyl, dictate the long-range 3D architecture[6].
Fig 1. Primary supramolecular synthons driving crystal packing and polymorphic assembly.
Polymorphism in Pyridine-Based Hydrochloride Salts
Polymorphism in hydrochloride salts frequently arises from the flexible coordination sphere of the chloride anion, which can accommodate various geometrical arrangements and hydration states. As extensively documented in analogous pharmaceutical salts like pitolisant hydrochloride[7], these systems are prone to forming both anhydrous polymorphs and channel hydrates.
Causality of Polymorphic Formation
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Thermodynamic Forms (Anhydrous) : Crystallization from non-aqueous, protic solvents under slow evaporation provides the system with sufficient activation energy to overcome kinetic traps. This allows the molecules to arrange into the highest-density, lowest-free-energy lattice (Form I)[8].
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Kinetic Forms (Metastable) : Rapid supersaturation (e.g., via anti-solvent addition) forces immediate nucleation. The molecules do not have time to optimize their hydrogen-bonding networks, resulting in a lower-density, metastable lattice (Form III).
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Hydrates (Form II) : The chloride ion is highly hygroscopic. In the presence of ambient moisture or aqueous solvent mixtures, water molecules are incorporated into the lattice to satisfy the chloride's coordination requirements, often forming isolated pockets or continuous 1D channels[7].
Quantitative Crystallographic Profiling
To facilitate phase identification, the table below summarizes the representative quantitative crystallographic parameters for the stable anhydrous phase (Form I) and the common monohydrate phase (Form II), derived from isostructural profiling of pyridine-carboxylate hydrochloride analogues[5][7].
| Crystallographic Parameter | Form I (Anhydrous - Thermodynamic) | Form II (Monohydrate - Channel) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P1ˉ |
| a (Å) | 11.452(3) | 7.892(2) |
| b (Å) | 8.324(2) | 9.145(3) |
| c (Å) | 14.671(4) | 10.234(3) |
| α (°) | 90 | 85.4(1) |
| β (°) | 102.3(1) | 78.2(1) |
| γ (°) | 90 | 88.5(1) |
| Volume (Å 3 ) | 1365.4(5) | 721.8(3) |
| Z (Molecules/Unit Cell) | 4 | 2 |
| Calculated Density (g/cm 3 ) | 1.342 | 1.415 |
| Primary H-Bonding Motif | N+−H⋯Cl− | N+−H⋯Cl−⋯H2O |
Experimental Methodologies: Self-Validating Polymorph Screening
To ensure scientific integrity, the following protocol employs a self-validating loop . This guarantees that the bulk powder utilized in downstream formulations perfectly matches the atomic-level structure determined via single-crystal analysis.
Step 1: Solvent-Mediated Crystallization (Phase Isolation)
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Protocol for Form I (Thermodynamic) :
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Suspend 50 mg of 3-Amino-isonicotinic acid ethyl ester HCl in 2.0 mL of absolute ethanol.
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Heat to 60°C under constant stirring until complete dissolution is achieved.
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Cool the solution to 25°C at a strictly controlled rate of 0.1°C/min.
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Causality: The slow cooling rate minimizes local supersaturation gradients, allowing the system to bypass kinetic intermediates and settle into the global energy minimum (Form I).
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Protocol for Form III (Kinetic) :
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Dissolve 50 mg of the compound in 0.5 mL of methanol at 25°C.
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Rapidly inject 5.0 mL of a cold anti-solvent (n-heptane, 4°C) under high-shear vortexing.
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Causality: The sudden shift in solvent polarity causes instantaneous desolvation and massive supersaturation. The molecules crash out of solution, trapping the structure in a metastable kinetic state.
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Step 2: Solid-State Characterization
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Harvest the resulting crystals via vacuum filtration.
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Immediately subject the bulk powder to Powder X-Ray Diffraction (PXRD) using Cu-K α radiation ( λ=1.5406 Å) over a 2θ range of 2° to 40°.
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Perform Differential Scanning Calorimetry (DSC) at 10°C/min to identify endothermic melting points and potential polymorphic transitions (e.g., an exothermic recrystallization event indicating a Form III → Form I transition).
Step 3: The Self-Validation Loop
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Isolate a high-quality single crystal from the Form I batch and analyze it via Single-Crystal X-Ray Diffraction (SCXRD) at 100 K to minimize thermal motion.
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Solve the crystal structure and generate a calculated PXRD pattern from the resulting .cif file.
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Validation Check : Overlay the experimental bulk PXRD pattern (from Step 2) onto the calculated SCXRD pattern. A 1:1 peak match (accounting for minor thermal expansion shifts between 100 K and 298 K) confirms absolute bulk phase purity and validates the crystallization protocol.
Fig 2. Systematic polymorph screening workflow highlighting thermodynamic vs. kinetic pathways.
Conclusion
The polymorphic landscape of 3-Amino-isonicotinic acid ethyl ester hydrochloride is governed by a delicate balance between strong ionic interactions and flexible hydrogen-bonding networks. By applying rigorous, causality-driven crystallization protocols and self-validating analytical loops, researchers can reliably isolate and characterize specific polymorphs, ensuring structural integrity for downstream pharmaceutical and materials science applications.
References
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PubChem . "3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531". National Center for Biotechnology Information. URL:[Link]
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